1-(4-chlorophenyl)thiourea
Description
Overview of Thiourea (B124793) Derivatives in Chemical and Biological Sciences
Thiourea and its derivatives are a class of organic compounds that feature a sulfur atom in place of the oxygen atom found in urea (B33335). This substitution imparts distinct properties that have been harnessed for a multitude of scientific and industrial purposes.
The history of thiourea chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century as chemists began to understand the versatility of these compounds. Initially explored for their role in the synthesis of other organic molecules, the scope of thiourea research has expanded dramatically. Scientists recognized their utility in coordination chemistry and their potential for biological activity, which has led to more systematic investigations of their properties. The replacement of oxygen with the larger, more polarizable sulfur atom enhances the molecule's donor capabilities, making thioureas valuable in various chemical transformations.
The thiourea moiety (–NH–C(S)–NH–) is a key structural feature that confers significant functionality, particularly in ligand design and medicinal chemistry. The presence of both sulfur and nitrogen atoms allows for effective coordination with a wide range of metal ions, making thiourea derivatives versatile ligands in coordination chemistry. vulcanchem.com This chelating ability is also crucial for their biological activity, as they can interact with metalloenzymes and other biological targets. mdpi.com The hydrogen-bonding capabilities of the N-H groups are fundamental to their interaction with biological receptors, such as proteins and enzymes, which is a cornerstone of their therapeutic potential.
The applications of thiourea derivatives are extensive and varied. In medicine, they have been investigated for a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comnih.gov Several thiourea-based compounds have entered clinical use or are in advanced stages of research for treating diseases like cancer and tuberculosis. mdpi.comiucr.org In agriculture, thioureas are utilized as herbicides, insecticides, and plant growth regulators, contributing to crop protection and yield enhancement. iucr.orgnih.govresearchgate.net Furthermore, their ability to form protective films on metal surfaces makes them effective corrosion inhibitors in industrial settings. researchgate.netnih.gov
Significance of Thiourea Moiety in Ligand Design and Medicinal Chemistry
Specific Research Focus on 1-(4-Chlorophenyl)thiourea
Among the vast family of thiourea derivatives, this compound has garnered specific research interest due to its unique structural features and promising biological activities.
The in-depth study of this compound is justified by the presence of the chlorophenyl group, which significantly influences its electronic properties and lipophilicity. The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring modulates the reactivity and binding affinity of the thiourea moiety. This substitution pattern has been shown to enhance biological activity in various contexts. For instance, studies have indicated that halogenated phenylthioureas exhibit potent cytotoxic effects against cancer cell lines and can possess significant antimicrobial properties. The well-defined structure of this compound also makes it an excellent model compound for studying structure-activity relationships within the broader class of thiourea derivatives.
To understand the unique properties of this compound, it is instructive to compare it with related structures. The following tables provide a comparative overview of crystallographic data and biological activities of this compound and its analogues.
Crystallographic Data of this compound and Related Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | C10H10Cl2N2OS | Triclinic | P-1 | 5.5151 | 9.045 | 12.387 | 101.000 | 94.027 | 94.780 | nih.govbiointerfaceresearch.com |
| 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea | C12H9ClN2OS2 | Monoclinic | P21/c | 4.6552 | 11.660 | 23.630 | 90 | 95.626 | 90 | scielo.br |
| 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | C14H9Cl3N2OS | Triclinic | P-1 | 5.9674 | 9.6577 | 13.9585 | 92.919 | 98.005 | 101.330 | iucr.org |
| 1-(4-Chlorophenyl)-3-[methyl(phenyl)amino]thiourea | C14H14ClN3S | Orthorhombic | Pbca | 10.4000 | 11.5622 | 23.4776 | 90 | 90 | 90 | researchgate.net |
The structural variations, such as the addition of different acyl or substituted phenyl groups, lead to distinct crystal packing and intermolecular interactions, which in turn can influence the compounds' physical properties and biological efficacy.
Biological Activity of Selected Thiourea Derivatives (IC50 values)
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 1.5 | |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 | |
| 1-(4-Chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole | Urease | 0.63 | |
| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | mdpi.com |
| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | mdpi.com |
The data clearly indicates that substitutions on the phenyl rings and the thiourea nitrogen atoms have a profound impact on the biological activity. For instance, the presence of multiple halogen atoms and trifluoromethyl groups often correlates with enhanced anticancer activity. The comparative analysis underscores the importance of systematic structural modifications in the design of new thiourea derivatives with tailored biological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFWRUIYOXUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190455 | |
| Record name | Thourea, (4-chlorophenyl)- (9CI) | |
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Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-23-9 | |
| Record name | N-(4-Chlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, 1-(p-chlorophenyl)-2-thio- | |
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| Record name | (4-Chlorophenyl)thiourea | |
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| Record name | Thourea, (4-chlorophenyl)- (9CI) | |
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| Record name | 4-chlorophenyl-2-thiourea | |
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Synthetic Methodologies and Reaction Pathways for 1 4 Chlorophenyl Thiourea
Conventional Synthetic Routes
Conventional methods for synthesizing 1-(4-chlorophenyl)thiourea are reliable and widely documented in chemical literature. These routes typically involve the reaction of primary amines with isothiocyanates or the use of thiocyanate (B1210189) salts in multi-step procedures.
Synthesis from 4-Chloroaniline (B138754) and Isothiocyanates
The most direct and common method for preparing this compound is the reaction between 4-chloroaniline and a suitable isothiocyanate. scispace.com This reaction is a nucleophilic addition of the amino group of 4-chloroaniline to the electrophilic carbon atom of the isothiocyanate group.
A general procedure involves dissolving 4-chloroaniline and an isothiocyanate, such as phenyl isothiocyanate, in a solvent like ethanol (B145695). scispace.com The reaction mixture is then typically refluxed for several hours to ensure the reaction goes to completion. scispace.com Upon cooling, the product often crystallizes out of the solution and can be purified by recrystallization. scispace.com
For instance, the reaction of phenyl isothiocyanate with 4-chloroaniline in a 95% ethanol solution, followed by refluxing for 4 hours, yields 1-(4-chlorophenyl)-3-phenylthiourea. scispace.com The product can be isolated by filtration and purified by recrystallization from ethanol. scispace.com This method is versatile and can be adapted to produce a wide range of N,N'-disubstituted thiourea (B124793) derivatives by varying the starting amine and isothiocyanate.
Table 1: Synthesis of this compound derivatives from 4-chloroaniline and isothiocyanates.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroaniline | Phenyl isothiocyanate | Ethanol (95%) | Reflux, 4 hours | 1-(4-Chlorophenyl)-3-phenylthiourea | 87% | scispace.com |
| 4-Chloroaniline | Ethyl isothiocyanate | Ethanol or Methanol (B129727) | Reflux | 1-(4-Chlorophenyl)-3-ethylthiourea (B1363373) | Not Specified |
Methods Involving Decanoyl Chloride and Potassium Thiocyanate
In a typical synthesis, decanoyl chloride is first reacted with potassium thiocyanate in a suitable solvent like acetone (B3395972). ias.ac.inresearchgate.netias.ac.in This reaction forms an acyl isothiocyanate intermediate. The subsequent addition of 4-chloroaniline to the reaction mixture results in the formation of 1-(4-chlorophenyl)-3-dodecanoylthiourea. ias.ac.inresearchgate.netias.ac.in The reaction is generally carried out under an inert atmosphere and requires stirring for an extended period to ensure high yields. researchgate.net
This synthetic approach has been successfully employed to produce novel thiourea-based non-ionic surfactants. ias.ac.inresearchgate.netias.ac.in The final product can be purified by pouring the reaction mixture into ice water and washing the resulting precipitate. researchgate.net
Table 2: Synthesis of 1-(4-chlorophenyl)-3-dodecanoylthiourea.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Reference |
|---|
Advanced Synthetic Strategies
To address the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and green chemistry approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. hilarispublisher.com This technique has been successfully applied to the synthesis of this compound derivatives, offering significant advantages in terms of reduced reaction times and often improved yields. scispace.comhilarispublisher.commdpi.com
For example, the synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea and its metal complexes has been achieved using microwave irradiation (900 W), resulting in shorter reaction times and high yields. hilarispublisher.com In another study, the reaction of N-N'-disubstituted thiourea compounds with aqueous glyoxal (B1671930) in acetonitrile (B52724) under microwave irradiation (200 W, 15 minutes, 125°C) led to the formation of dihydroxy-imidazolidine-2-thione derivatives. scispace.com The use of microwave assistance in a closed system can also ameliorate the environmental impact of the reaction. mdpi.com
Green Chemistry Approaches
Green chemistry principles are increasingly being incorporated into synthetic methodologies to create more environmentally friendly processes. For the synthesis of thioureas, this includes the use of greener solvents and catalysts.
One such approach involves the use of deep eutectic solvents (DES) which can act as both a green catalyst and reaction medium. researchgate.net For instance, a choline (B1196258) chloride/tin(II) chloride system has been developed for the synthesis of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. researchgate.net This method offers moderate to excellent yields and the DES can be recovered and reused multiple times. researchgate.net
Mechanochemical synthesis, or ball milling, is another green chemistry technique that has been applied to the production of thioureas. beilstein-journals.org This solvent-free method involves the reaction of solid anilines, such as 4-chloroaniline, with isothiocyanates under ball milling conditions, often resulting in quantitative yields. beilstein-journals.org
Derivatization and Analog Synthesis
The core structure of this compound can be readily modified to produce a diverse range of derivatives and analogs with potentially enhanced or novel properties. iucr.org N-substituted and N,N'-disubstituted thioureas serve as versatile starting materials for the synthesis of various heterocyclic compounds, such as benzothiazoles and 2-aminothiazoles. iucr.org
For example, 1-(acyl/aroyl)-3-(substituted) thioureas are valuable precursors in organic synthesis due to their multiple binding sites, which also make them flexible ligands for complexation with transition metals. researchgate.netconicet.gov.ar The synthesis of these derivatives often follows the isothiocyanate-mediated pathway, where an acid chloride is reacted with potassium or ammonium (B1175870) thiocyanate, followed by treatment with an appropriate amine. conicet.gov.ar
The synthesis of thiazole-based thiourea analogs has been achieved by reacting 2-bromo-1-(4-fluorophenyl)thiazol-1-one with various phenyl isothiocyanates. tandfonline.com Similarly, novel isoquinoline (B145761) urea (B33335)/thiourea derivatives have been synthesized by reacting 5-aminoisoquinoline (B16527) with isocyanates or isothiocyanates. nih.gov These derivatization strategies allow for the systematic exploration of structure-activity relationships.
Synthesis of Acyl/Aroyl Thiourea Derivatives
The synthesis of acyl and aroyl thiourea derivatives from this compound is a significant area of study. These derivatives are often prepared through the reaction of this compound with various acylating or aroylating agents.
A common and practical method for synthesizing 1-(acyl/aroyl)-3-(substituted) thioureas is the Douglas-Dains method. conicet.gov.arunlp.edu.ar This approach involves the in situ generation of acyl isothiocyanates from the corresponding acid chlorides and a thiocyanate salt, such as potassium or ammonium thiocyanate. conicet.gov.arunlp.edu.ar The resulting isothiocyanate then reacts with an appropriate amine, in this case, 4-chloroaniline, to yield the desired acyl/aroyl thiourea. conicet.gov.arunlp.edu.ar This reaction is typically performed in a dry solvent like acetone or acetonitrile. conicet.gov.arunlp.edu.arresearchgate.net
For instance, 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea was synthesized by reacting freshly prepared 2,4-dichlorobenzoyl isothiocyanate with 4-chloroaniline in acetone. nih.gov The mixture was stirred for 1.5 hours, and the resulting solid product was purified by recrystallization to yield fine crystals. nih.gov Similarly, N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) and its derivatives can be synthesized, sometimes utilizing microwave irradiation to facilitate the reaction, which can shorten reaction times and improve yields. hilarispublisher.com
The synthesis of N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide was achieved through nucleophilic substitution reactions. tjnpr.org These reactions highlight the versatility of this compound as a building block for creating a library of aroyl thiourea derivatives with varying substituents.
The table below summarizes the synthesis of some acyl/aroyl thiourea derivatives from this compound.
| Derivative Name | Reactants | Solvent | Yield |
| 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | 2,4-dichlorobenzoyl isothiocyanate, 4-chloroaniline | Acetone | 90% nih.gov |
| N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) | Benzoyl isothiocyanate, 4-chloroaniline | Methanol (microwave) | 78-83% hilarispublisher.com |
| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | 4-fluorobenzoyl isothiocyanate, 4-chloroaniline | Not specified | Not specified tjnpr.org |
| N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | 4-methoxybenzoyl isothiocyanate, 4-chloroaniline | Not specified | Not specified tjnpr.org |
Formation of Heterocyclic Compounds from this compound Precursors
This compound and its derivatives are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. nih.gov The thiourea moiety provides a reactive framework for cyclization reactions, leading to the formation of various ring systems.
One common application is the synthesis of thiazole (B1198619) derivatives. For example, the condensation of thiourea with α-halocarbonyl compounds is a well-established method for preparing 2-aminothiazoles. nih.gov Specifically, 2-imino-1,3-thiazolines have been synthesized through the cyclization of substituted thioureas with 2-bromo-1-(4-fluorophenyl)ethan-1-one. researchgate.net
Furthermore, arylthioureas can be used to prepare benzothiazoles in the presence of bromine. nih.gov The reactivity of acyl thiourea derivatives has been harnessed to access various heterocyclic cores through different organic transformations. conicet.gov.arunlp.edu.ar For example, the cyclocondensation of 1-(acyl)-3-(aroyl)thioureas with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to different heterocyclic products depending on the reaction conditions. conicet.gov.ar
Thiourea derivatives also serve as precursors for pyrazole-based compounds. For instance, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be converted into its corresponding enaminone, which then reacts with hydrazine (B178648) derivatives to yield phenyl thiourea pyrazoles. mdpi.com In another example, chalcones react with thiourea to form thiopyrimidine compounds. rjpbcs.com
The table below provides examples of heterocyclic compounds synthesized from this compound precursors.
| Heterocyclic Class | Precursor | Reagents | Resulting Heterocycle |
| Thiazoles | This compound | α-halocarbonyl compounds | 2-Amino-thiazole derivatives nih.gov |
| Thiazolines | Substituted thioureas | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 2-imino-1,3-thiazoline derivatives researchgate.net |
| Benzothiazoles | Arylthioureas | Bromine | Benzothiazole derivatives nih.gov |
| Thiopyrimidines | This compound | Chalcones | Thiopyrimidine derivatives rjpbcs.com |
| Pyrazoles | 1-(4-acetylphenyl)-3-phenylthiourea | Hydrazine derivatives | Phenyl thiourea pyrazoles mdpi.com |
Ligand Synthesis for Metal Complexes
Thiourea and its derivatives, including this compound, are highly versatile ligands in coordination chemistry. hilarispublisher.comresearchgate.netmaterialsciencejournal.org Their ability to coordinate with metal ions through sulfur, and in the case of acyl/aroyl derivatives, also through oxygen and nitrogen atoms, allows for the formation of a wide variety of stable metal complexes with different symmetries and coordination modes. hilarispublisher.comresearchgate.netmaterialsciencejournal.orgtandfonline.commdpi.comjuniperpublishers.com
1-(Acyl/aroyl)-3-(substituted) thioureas can act as monodentate, bidentate, or even multidentate ligands. researchgate.netmdpi.com For example, N-phenylmorpholine-4-carbothioamide (HPMCT) can coordinate as a monodentate ligand through its sulfur atom or as a bidentate chelating ligand via its sulfur and nitrogen atoms. mdpi.com Similarly, 1-benzoyl-3-(4-chlorophenyl)thiourea acts as a neutral bidentate ligand towards Pt(IV), Pd(II), and Pt(II), while it behaves as a mono-negative bidentate ligand in complexes with Co(II) and Ni(II). conicet.gov.arunlp.edu.ar
The synthesis of metal complexes typically involves reacting the thiourea ligand with a metal salt in a suitable solvent. hilarispublisher.comjcchems.com For instance, complexes of N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) with Co(II), Ni(II), Cu(II), and Zn(II) were synthesized by mixing the ligand with the corresponding metal acetate (B1210297) salts in a 1:1 molar ratio and irradiating the mixture with microwaves using methanol as a solvent. hilarispublisher.com This method proved to be efficient, with reactions completing in a short time and producing high yields. hilarispublisher.com
The coordination of the ligand to the metal ion is often confirmed by spectroscopic techniques such as FT-IR and NMR, where shifts in the characteristic stretching and resonance frequencies are observed. tandfonline.comjcchems.com In many cases, the metal coordinates through the sulfur atom of the thioamide group, and in acyl derivatives, also through the oxygen atom of the carbonyl group. materialsciencejournal.org
The table below lists some metal complexes synthesized using this compound-based ligands.
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type |
| N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (S, O) | [M(PCBT)₂] hilarispublisher.com |
| 1-Benzoyl-3-(4-chlorophenyl)thiourea | Pt(IV), Pd(II), Pt(II) | Neutral bidentate conicet.gov.arunlp.edu.ar | Not specified |
| 1-Benzoyl-3-(4-chlorophenyl)thiourea | Co(II), Ni(II) | Mono-negative bidentate conicet.gov.arunlp.edu.ar | Not specified |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Cu(II), Pd(II), Pt(II), Hg(II) | Monodentate (S) | [MCl₂(κ¹S-HPMCT)₂] mdpi.com |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Bidentate (S, N) | [M(κ²S,N-PMCT)₂] mdpi.com |
Advanced Structural Characterization and Spectroscopic Elucidation of 1 4 Chlorophenyl Thiourea and Its Derivatives
Crystallographic Analysis
Single-crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions. This method has been instrumental in characterizing a variety of 1-(4-chlorophenyl)thiourea derivatives.
The fundamental building block of a crystal is the unit cell, which is defined by its lattice parameters (a, b, c, α, β, γ) and the symmetry operations described by its space group. These parameters are unique for each crystalline compound and are determined from the diffraction pattern. For derivatives of this compound, a range of crystal systems and space groups have been observed, reflecting the influence of different substituents on the crystal packing.
Table 1: Crystallographic Data for selected this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| 1-(4-Chlorobenzoyl)-3-naphthalen-1-yl-thiourea | Triclinic | P-1 | 6.962(1) | 10.770(3) | 11.738(2) | 65.76(2) | 80.03(1) | 84.86(2) | researchgate.net |
| 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea (B2649787) | Monoclinic | P21/c | 12.038(3) | 6.330(6) | 18.912(5) | 90 | - | 90 | researchgate.net |
| 1-(4-Chlorobutanoyl)-3-(2-chlorophenyl)thiourea | Monoclinic | P2/c | 14.396(3) | 10.941(2) | 18.093(4) | 90 | 109.399(4) | 90 | researchgate.net |
| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | Triclinic | P1 | 5.5151(16) | 9.045(3) | 12.387(4) | 101.000(5) | 94.027(5) | 94.780(5) | researchgate.net |
| 1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thiourea | Triclinic | P-1 | 6.962(1) | 10.770(3) | 11.738(2) | 65.76(2) | 80.03(1) | 84.86(2) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by torsion or dihedral angles. In this compound derivatives, the relative orientation of the chlorophenyl ring and the thiourea (B124793) moiety is a key conformational feature.
Studies on various derivatives have shown that the thiourea fragment and the benzene (B151609) ring system generally adopt a planar conformation with minimal deviations. The dihedral angle between the thiourea moiety and the aromatic rings can vary, typically ranging from 34 to 66 degrees. For example, in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, the dihedral angle between the two benzene rings is a mere 9.35°, indicating a preference for coplanarity. nih.gov In another case, 1-(4-chlorophenyl)-3-(2-thienylcarbonyl)thiourea, the dihedral angle between the chlorophenyl ring and the thiophene (B33073) ring is 10.36 (11)°. nih.gov
The conformation is often stabilized by intramolecular hydrogen bonds. For instance, in 1-(4-chlorobutanoyl)-3-(2-chlorophenyl)thiourea, the asymmetric unit contains two crystallographically independent molecules with different conformations, where the dihedral angles between the benzene ring and the thiourea fragment are 74.32 (11)° and 89.39 (11)°. researchgate.netnih.gov
Intramolecular hydrogen bonds are formed between a hydrogen atom and an electronegative atom (like oxygen or sulfur) within the same molecule. These interactions play a crucial role in stabilizing the molecular conformation.
In many acylthiourea derivatives of this compound, a common feature is the presence of an intramolecular N-H···O hydrogen bond between the N-H group of the thiourea moiety and the carbonyl oxygen atom. nih.govnih.gov This interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity and stability of the molecule. conicet.gov.ar For example, in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, an intramolecular N-H···O hydrogen bond stabilizes the molecular conformation. nih.gov Similarly, computational studies on 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea reveal the presence of intramolecular N-H···S hydrogen bonds that contribute to the molecule's stability.
Hydrogen bonds are a predominant intermolecular force in the crystals of this compound derivatives. Intermolecular N-H···S hydrogen bonds are frequently observed, often leading to the formation of centrosymmetric dimers. nih.gov For instance, in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, molecules are linked into centrosymmetric dimers through N-H···S hydrogen bonds. nih.gov In the case of 1-(4-chlorobutanoyl)-3-(2-chlorophenyl)thiourea, weak N-H···S interactions link dimers into chains. nih.gov
Other important intermolecular interactions include C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, and π-π stacking interactions between aromatic rings. acs.org For instance, in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, C-H···π interactions are present in the crystal structure. researchgate.net The indole (B1671886) moiety in derivatives like 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea facilitates π-π stacking.
The cumulative effect of intramolecular and intermolecular interactions governs the way molecules are arranged in the crystal, a concept known as crystal packing. This packing leads to the formation of complex and often beautiful supramolecular architectures.
The interplay of various hydrogen bonds, such as N-H···O, N-H···S, and C-H···Cl, along with π-π stacking, results in the assembly of molecules into one-, two-, or three-dimensional networks. nih.govacs.org For example, in 1-(4-chlorophenyl)-3-(2-thienylcarbonyl)thiourea, molecules are linked into chains by weak intermolecular C-H···Cl hydrogen-bonding interactions. nih.gov In 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, molecules are linked by N-H···S and C-H···O hydrogen bonds, forming zigzag chains. researchgate.net The study of these supramolecular assemblies is a key aspect of crystal engineering, which aims to design materials with specific properties based on the control of intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Intermolecular Interactions (Hydrogen Bonds, C-H...π, π-stacking)
Spectroscopic Techniques
The elucidation of the molecular structure of this compound and its derivatives is heavily reliant on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount, providing detailed insights into the electronic environment of individual atoms and the nature of the chemical bonds within these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the structural framework of this compound derivatives. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the electronic environment surrounding the protons and carbon atoms, respectively, and thus confirm the molecular structure.
In the ¹H NMR spectra of this compound and its derivatives, distinct signals corresponding to the various protons within the molecule are observed. The aromatic protons of the 4-chlorophenyl ring typically appear as a doublet in the range of δ 7.3–7.5 ppm. vulcanchem.com The N-H protons of the thiourea moiety are characteristically observed as broad, exchangeable signals further downfield, generally in the region of δ 9.5–10.5 ppm. vulcanchem.com For N-aroyl substituted derivatives, such as N-benzoyl-N′-(4′-cyanophenyl)thiourea, the N-H protons of the thiourea group have been noted at chemical shifts of δ 12.70 and 11.69 ppm. researchgate.net The specific chemical shifts can be influenced by the solvent and the nature of the substituents attached to the thiourea core.
Interactive Table: ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (4-chlorophenyl) | 7.3–7.5 vulcanchem.com | Doublet vulcanchem.com | J = 8.5 Hz vulcanchem.com |
| N-H (Thiourea) | 9.5–10.5 vulcanchem.com | Broad, Exchangeable vulcanchem.com | |
| N-H (Aroyl Thiourea) | 12.04–12.70 researchgate.net | Singlet | Observed in N-benzoyl derivatives researchgate.net |
The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton of this compound and its analogues. A key diagnostic signal is that of the thiocarbonyl carbon (C=S), which typically resonates at approximately δ 180 ppm. vulcanchem.com For instance, in 1-(4-chlorophenyl)-3-ethylthiourea (B1363373), this peak is observed around 180.2 ppm. The carbon atoms of the 4-chlorophenyl ring appear in the aromatic region of the spectrum, generally between δ 110.7 and 160.9 ppm. In more complex derivatives, such as 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, the C=S carbon resonates at a similar value of 182.26 ppm, while the C=O carbon is found at 163.44 ppm. mdpi.com
Interactive Table: ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | ~180 vulcanchem.com | A key diagnostic peak for the thiourea group. |
| Aromatic (4-chlorophenyl) | 110.7-160.9 | Range for the carbon atoms in the substituted phenyl ring. |
| C=O (Carbonyl) | ~163-168 mdpi.combiointerfaceresearch.com | Present in acyl or aroyl substituted derivatives. |
¹H NMR Chemical Shift Analysis and Proton Environment
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives by detecting their characteristic vibrational frequencies.
The IR spectra of these compounds are marked by several key absorption bands. The N-H stretching vibrations of the thiourea moiety are typically observed in the range of 3011-3335 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea group, generally appears between 1213 and 1284 cm⁻¹. In acyl or aroyl derivatives of this compound, the C=O stretching vibration introduces a strong absorption band, typically around 1670-1700 cm⁻¹. scispace.com For example, in N-(4-chlorophenyl)-N'-(thiophene-2-carbonyl)-thiourea, the C=O stretch is seen at 1675 cm⁻¹. scispace.com
Interactive Table: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3011-3335 |
| C=O | Stretching | 1670-1700 scispace.com |
| C=S | Stretching | 1213-1284 |
Hydrogen bonding, both intramolecular and intermolecular, plays a significant role in the molecular conformation and crystal packing of this compound derivatives, and its effects are observable in their IR spectra. The presence of an intramolecular N-H···O hydrogen bond in acylthioureas, which forms a stable pseudo-six-membered ring, is a common feature. iucr.org This interaction can cause a lowering of the C=O stretching frequency. researchgate.net Intermolecular N-H···S hydrogen bonds are also frequently observed, linking molecules into dimers or extended networks. iucr.org These hydrogen bonding interactions can influence the position and shape of the N-H stretching bands. For instance, the formation of N-H···S hydrogen bonds can affect the frequency of the C=S vibrational mode. researchgate.net The presence of strong hydrogen bonds is often indicated by a red-shift (a shift to lower frequency) of the involved stretching vibrations, such as the N-H stretching band. nih.gov
Identification of Characteristic Functional Group Vibrations (C=O, C=S, N-H)
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.
In the mass spectra of this compound and its derivatives, the molecular ion peak (M+) is a crucial piece of information, confirming the molecular weight of the synthesized compound. For instance, N-(p-chlorophenyl)-N'-benzoyl thiourea exhibits a molecular ion peak at an m/z of 292.34, which corresponds to its molecular weight. hilarispublisher.com The fragmentation of this parent molecule leads to several characteristic daughter ions. Key fragments are observed at m/z values of 58.42 (corresponding to the loss of NCS) and 93.59 (representing the C6H6N+ ion). hilarispublisher.com
The fragmentation pathways can be complex and often involve rearrangements. For example, the mass spectrum of 1-phthalimidoacety-3-(p-chlorophenyl)thiourea shows two primary fragmentation routes. One route yields ions at m/z 204 (N-pthalimidoacetamide ion) and m/z 169/171 (p-chlorophenyl isothiocyanate ion). tsijournals.com Another pathway involves the loss of HNCS to give a significant ion at m/z 314/316, which further fragments. tsijournals.com It is not uncommon for the molecular ion peak to be absent in the spectra of some derivatives, with the observed peaks corresponding directly to these fragmentation patterns. tsijournals.com
Derivatives such as N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea and 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea have also been characterized by mass spectrometry, confirming their structures through their respective molecular ion peaks and fragmentation patterns. scispace.comresearchgate.net
Table 1: Selected Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | 292.34 hilarispublisher.com | 58.42, 93.59 hilarispublisher.com |
| 1-phthalimidoacety-3-(p-chlorophenyl)thiourea | Not Observed tsijournals.com | 314/316, 204, 169/171 tsijournals.com |
| N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea | 338 scispace.com | 127, 111 scispace.com |
| 1-(4-chlorophenyl)-3-(4-methylbenzoyl) thiourea | Present (specific m/z not detailed) researchgate.net | Not detailed |
| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Present (specific m/z not detailed) | Not detailed |
This table is populated with data from available research. "Not detailed" indicates that the source confirms the use of the technique but does not provide specific numerical data.
The presence of chlorine in this compound and its derivatives gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the molecular ion peak appearing as a pair of peaks (M+ and M+2) separated by two mass units, with a relative intensity ratio of roughly 3:1.
This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule. For instance, in the fragmentation of 1-phthalimidoacety-3-(p-chlorophenyl)thiourea, the p-chlorophenyl isothiocyanate ion is observed as a pair of peaks at m/z 169 and 171. tsijournals.com Similarly, the fragment at m/z 314 is accompanied by a peak at m/z 316. tsijournals.com High-resolution mass spectrometry (HRMS) can further confirm the molecular composition, with the observed isotopic distribution pattern for chlorine and other elements like bromine matching their natural isotopic abundances. rsc.org For compounds containing two chlorine atoms, the isotopic pattern becomes more complex, showing M, M+2, and M+4 peaks, which further validates the structure. rsc.org
Molecular Ion Peak Identification and Fragmentation Patterns
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectra of this compound and its derivatives typically exhibit absorption bands in the 200–400 nm range. mdpi.com These absorptions are generally attributed to π→π* and n→π* electronic transitions. For N-(p-chlorophenyl)-N'-benzoyl thiourea, three absorption bands were observed at 258 nm, 277 nm, and 325 nm. hilarispublisher.com The bands at 258 nm and 277 nm are assigned to π→π* transitions originating from the aromatic rings, while the band at 325 nm is attributed to n→π* transitions associated with the C=O and C=S chromophores. hilarispublisher.comanalis.com.my
In some derivatives, these bands can be clearly distinguished. For instance, a series of pivaloylthiourea derivatives showed distinct maximum absorption bands around 230 nm for the C=O chromophore and 290 nm for the C=S chromophore. analis.com.my The electronic spectra of thiourea benzamide (B126) derivatives have shown strong absorption peaks between 265–310 nm, attributed to π→π* transitions, and weaker absorptions at 375-391 nm, corresponding to n→π* transitions. tjnpr.org
Table 2: UV-Visible Absorption Maxima for this compound Derivatives
| Compound | Solvent | λmax (nm) and Electronic Transition | Molar Absorptivity (ε/L·mol⁻¹·cm⁻¹) |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | DMF | 258 (π→π), 277 (π→π), 325 (n→π) hilarispublisher.com | Not detailed |
| This compound | Methanol (B129727) | 295 (n→π) mdpi.com | Not detailed |
| Thiourea benzamide derivative (fluoro-substituted) | Not detailed | 265 (π→π), 310 (π→π), 375 (n→π) tjnpr.org | 7150, 7130, 40 tjnpr.org |
| Thiourea benzamide derivative (chloro-substituted) | Not detailed | 291 (π→π), 391 (n→π) tjnpr.org | 20680, 100 tjnpr.org |
| N-(pivaloyl)thiourea derivatives | Not detailed | ~230 (C=O, n→π), ~290 (C=S, n→π*) analis.com.my | Not detailed |
This table is populated with data from available research. "Not detailed" indicates that the source confirms the use of the technique but does not provide specific numerical data.
Spectrophotometric titration can be employed to study the interaction of thiourea derivatives with metal ions and to determine acid dissociation constants (pKa). dergipark.org.tr By monitoring changes in the UV-Vis spectrum upon the addition of a titrant, information about complex formation or protonation/deprotonation events can be obtained. For acyl thiourea derivatives, spectrophotometric titrations have been used to determine multiple pKa values, which may correspond to the enol, enthiol, and NH protons in the molecule. dergipark.org.tr For example, for certain bis-acyl thiourea derivatives, pKa values have been determined spectrophotometrically, showing good agreement with results from potentiometric titrations. dergipark.org.trdergipark.org.tr
Electronic Transitions and Absorption Maxima
Elemental Analysis (CHNS/O)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (and sometimes oxygen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values to confirm the empirical formula of the synthesized compound. This analysis is a standard method for verifying the purity and composition of newly synthesized this compound derivatives. researchgate.nettubitak.gov.trscience.gov
For example, the elemental analysis of N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea provided results (C, 53.89%; H, 4.28%; N, 8.38%; S, 19.20%) that were in close agreement with the calculated values (C, 53.87%; H, 4.22%; N, 8.38%; S, 19.18%). scispace.com Similarly, various other thiourea derivatives, including those with adamantyl and benzoyl groups, have had their structures confirmed by elemental analysis, with the found values being within ±0.4% of the theoretical values. farmaciajournal.comhilarispublisher.com
Table 3: Elemental Analysis Data for Derivatives of this compound
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea | C₁₅H₁₄N₂O₃S₂ | C: 53.87, H: 4.22, N: 8.38, S: 19.18 scispace.com | C: 53.89, H: 4.28, N: 8.38, S: 19.20 scispace.com |
| N-(1-Adamantylcarbamothioyl)-2-((4-fluorophenoxy)methyl)benzamide | C₂₅H₂₇FN₂O₂S | C: 68.47, H: 6.21, N: 6.39, S: 7.31 farmaciajournal.com | C: 68.03, H: 6.02, N: 6.29, S: 7.23 farmaciajournal.com |
| N-(1-Adamantylcarbamothioyl)-2-((4-methylphenoxy)methyl)benzamide | C₂₇H₃₂N₂O₂S | C: 72.29, H: 7.19, N: 6.24, S: 7.15 farmaciajournal.com | C: 71.76, H: 7.23, N: 6.32, S: 7.19 farmaciajournal.com |
| 1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thiourea | C₁₈H₁₃ClN₂OS | Analysis performed, specific values not detailed researchgate.net | Analysis performed, specific values not detailed researchgate.net |
| 1-(4-Chlorophenyl)-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)urea | C₁₅H₁₀Cl₂N₄O₃ | C: 53.66, H: 4.20, N: 12.52 tubitak.gov.tr | C: 53.76, H: 3.88, N: 12.13 tubitak.gov.tr |
This table presents a selection of elemental analysis data from the literature. "Not detailed" indicates that the source confirms the analysis was performed but does not provide the specific numerical data.
Computational Chemistry and Molecular Modeling of 1 4 Chlorophenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of thiourea (B124793) derivatives, including 1-(4-chlorophenyl)thiourea.
DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p) or AUG-CC-PVTZ, are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. uctm.edursc.org This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. researchgate.net Studies on similar thiourea derivatives have shown a good correlation between DFT optimized geometries and experimental data obtained from single-crystal X-ray diffraction. acs.org
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap generally indicates a more reactive molecule. For instance, in related thiourea compounds, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecule. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| C=S | ~1.68 |
| N-C (thiourea) | ~1.35 - 1.40 |
| C-Cl | ~1.74 |
| N-C-N angle | ~118 - 120 |
| C-N-C angle | ~125 - 128 |
Note: The values are approximate and based on data from similar structures. Actual values for this compound would require specific calculations.
DFT calculations are also utilized to predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net This comparison helps in the assignment of specific vibrational modes to the observed spectral bands. tandfonline.com For example, the characteristic C=S stretching vibration in thiourea derivatives is typically observed in a specific region of the IR spectrum. Theoretical calculations can confirm this assignment and provide a more detailed understanding of the molecule's vibrational behavior. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results due to the approximations inherent in the theoretical methods. tandfonline.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For thiourea derivatives, the MEP analysis often highlights the sulfur and nitrogen atoms as regions of negative potential, making them potential sites for interaction with electrophiles. acs.org
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the supramolecular structure and crystal packing of molecules. acs.orgresearchgate.net NCI analysis, often performed using methods like Hirshfeld surface analysis, allows for the visualization and quantification of these weak interactions. researchgate.netnih.gov These studies can reveal the presence of intermolecular hydrogen bonds, such as N-H···S or N-H···Cl, which are common in the crystal structures of thiourea derivatives. acs.org Understanding these interactions is vital for comprehending the solid-state properties of this compound.
Electrostatic Potential Surface Analysis
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. biointerfaceresearch.com This method is instrumental in drug discovery and design for predicting the binding affinity and interaction patterns of a ligand with a biological target. ksu.edu.tr
Molecular docking simulations have been used to investigate the potential of thiourea derivatives as inhibitors of various enzymes and protein receptors. biointerfaceresearch.commdpi.com In these simulations, the this compound molecule is "docked" into the active site of a target protein. The simulation then calculates the binding energy, which is an estimate of the binding affinity. ksu.edu.tr The analysis of the docked conformation reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. biointerfaceresearch.comceon.rs These studies can provide valuable insights into the mechanism of action of this compound and guide the design of more potent analogs. biointerfaceresearch.com For example, docking studies on similar compounds have identified key interactions with protein kinases, suggesting their potential as anticancer agents. biointerfaceresearch.com
Identification of Potential Biological Targets (e.g., Enzymes, Receptors)
Computational studies, particularly molecular docking, have been instrumental in identifying potential biological targets for this compound and its derivatives. The thiourea scaffold is recognized for its hydrogen-bonding capabilities, which facilitate interactions with the recognition elements of biological macromolecules like enzymes and receptors.
Key potential targets identified for analogous thiourea compounds include:
Urease : Derivatives such as 1-(4-chlorophenyl)-3-palmitoylthiourea have been identified as potent inhibitors of jack bean urease. researchgate.net Urease is a crucial enzyme for certain pathogens, like Helicobacter pylori, making it a significant target for antimicrobial drug design. researchgate.net
Beta-lactamase : Docking calculations for related aroylthiourea metal complexes have shown a binding affinity for beta-lactamase, an enzyme implicated in antibiotic resistance mechanisms. researchgate.netresearchgate.net
Cholinesterases : Thiourea derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov
Enoyl-ACP Reductase (FabI) : This enzyme, involved in bacterial fatty acid synthesis, has been identified as a potential target for thiourea derivatives, suggesting a role in developing new antibacterial agents. banglajol.info
Cancer-Related Proteins : The high antitumor activity of thiourea derivatives is linked to their ability to target multiple proteins involved in cancer development. biointerfaceresearch.com Molecular docking studies have implicated targets such as the epidermal growth factor receptor (EGFR) kinase and the K-Ras protein. biointerfaceresearch.comnih.gov
The following table summarizes potential biological targets identified for thiourea derivatives through computational and experimental studies.
| Target Enzyme/Receptor | Associated Disease/Process | Type of Thiourea Derivative Studied | Reference |
| Urease | Bacterial Infections (H. pylori) | 1-(4-chlorophenyl)-3-palmitoylthiourea | researchgate.net |
| Beta-lactamase | Antibiotic Resistance | 1-(4-chlorobenzoyl)-3-[...]-thiourea complexes | researchgate.netresearchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Various thiourea derivatives | mdpi.comnih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Various thiourea derivatives | mdpi.comnih.gov |
| Enoyl-ACP Reductase (FabI) | Bacterial Infections (E. coli) | 1,3,4-thiadiazolo thiourea derivatives | banglajol.info |
| EGFR Kinase | Cancer | Halogenated phenylthioureas | nih.gov |
| K-Ras Protein | Cancer | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | biointerfaceresearch.com |
Elucidation of Mechanism of Action at the Molecular Level
Computational modeling helps to clarify the mechanism of action of this compound at the molecular level. The primary mechanism involves the formation of stable complexes with biological targets through various non-covalent interactions.
The thiourea moiety (-NH-CS-NH-) is a versatile hydrogen bond donor and acceptor. The nitrogen atoms act as hydrogen bond donors, while the sulfur atom can act as an acceptor. conicet.gov.ar These interactions are crucial for binding to the active sites of enzymes and receptors. For instance, molecular modeling of 1-(4-chlorophenyl)-3-palmitoylthiourea inhibiting urease revealed that it acts as an uncompetitive inhibitor, binding to a site distant from the catalytic nickel ions. researchgate.net
Furthermore, the mechanism of cytotoxic activity for related compounds has been linked to the induction of apoptosis. nih.gov Studies on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed that the most effective compounds were strong inducers of late apoptosis in colon cancer cell lines. nih.gov The binding interactions are often driven by a combination of hydrogen bonding and hydrophobic interactions with the target protein. researchgate.netresearchgate.net The 4-chlorophenyl group of the molecule contributes to these hydrophobic interactions and can also participate in halogen bonding.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational methods are widely used to build SAR models for thiourea derivatives. mdpi.comresearchgate.net
For thioureas, the nature and position of substituents on the phenyl ring(s) are critical for their activity. researchgate.net
Electronic Effects : The presence of electron-withdrawing groups, such as the chlorine atom in this compound, can significantly impact activity. These groups can increase the acidity of the N-H protons, making them better hydrogen bond donors and thus enhancing interactions with biological targets. biointerfaceresearch.com
Steric Factors : The size and shape of the substituents determine how well the molecule fits into the binding site of a target.
Computational SAR studies often correlate calculated physicochemical parameters (e.g., LogP, polar surface area, electronic properties) with experimentally determined biological activity, such as IC₅₀ values. mdpi.com
Correlation of Computational Data with Experimental Biological Activity
A key application of computational modeling is to establish a correlation between theoretical calculations and experimental results, which validates the computational model and provides predictive power.
For thiourea derivatives, a strong correlation has often been found. For example, in the development of antimicrobial agents, docking calculations predicted that metal complexes of a 1-(4-chlorobenzoyl)thiourea derivative would fit more effectively into the binding groove of beta-lactamase than the ligand alone. researchgate.netresearchgate.net This computational prediction was confirmed by in vitro screening, which showed the metal complexes had improved antimicrobial potency. researchgate.net
Similarly, in anticancer research, molecular docking of thiourea benzamide (B126) derivatives and their metal complexes against cancer-related proteins showed that a platinum complex had stronger interactions than the parent ligand or a copper complex. tjnpr.org This correlated well with experimental data where the platinum complex showed promising effects against the HepG2 cancer cell line. tjnpr.org In another study, molecular dynamics simulations and binding free energy calculations (MM-PBSA) for thiourea derivatives targeting the SARS-CoV-2 spike protein showed that a compound with a significantly lower (more favorable) binding energy also exhibited higher inhibitory potential in an in vitro assay. acs.org
The following table presents examples of how computational data has been correlated with experimental findings for thiourea derivatives.
| Computational Method | Prediction | Experimental Result | Correlation | Reference |
| Molecular Docking | Metal complexes of a thiourea derivative fit better in beta-lactamase binding site. | Metal complexes showed improved in vitro antimicrobial activity. | Positive correlation between predicted binding and biological activity. | researchgate.netresearchgate.net |
| Molecular Docking | A Pt(IV) complex of a thiourea derivative showed stronger interaction with cancer target proteins. | The Pt(IV) complex demonstrated promising efficacy against the HepG2 cancer cell line. | Positive correlation between predicted binding affinity and anticancer effect. | tjnpr.org |
| MD Simulations & MM-PBSA | Derivative BB IV-46 had a significantly stronger binding energy to SARS-CoV-2 spike protein than derivative BB V-19. | Derivative BB IV-46 showed higher percentage inhibition of spike protein binding in vitro. | Strong correlation between calculated binding energy and inhibitory activity. | acs.org |
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide detailed insights into the stability of ligand-protein complexes and the specific interactions that maintain binding.
For example, MD simulations were used to study the complex between a potent urease inhibitor, 1-(4-chlorophenyl)-3-palmitoylthiourea, and the enzyme. researchgate.net The simulations indicated a stable enzyme-inhibitor complex, highlighting the critical interactions between the ligand and specific amino acid residues that stabilize the enzyme's flexible "flap motif." researchgate.net
In another study targeting the SARS-CoV-2 spike protein, MD simulations explored the binding of thiourea derivatives to the receptor-binding domain (RBD). acs.org The results confirmed that one derivative formed a strong and stable interaction, and the simulations identified the key amino acid residues (such as Leu441, Lys444, and Tyr449) involved in the binding. acs.org Such studies are crucial for understanding the dynamic nature of molecular recognition and for the rational design of more potent inhibitors.
Biological Activities and Mechanistic Investigations of 1 4 Chlorophenyl Thiourea and Its Analogs
Antimicrobial Activities
Antibacterial Activity
1-(4-chlorophenyl)thiourea and its derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is significantly influenced by the nature of the substituents on the thiourea (B124793) scaffold.
Studies have shown that certain analogs exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Bacillus subtilis, and Micrococcus luteus. researchgate.netconnectjournals.comresearchgate.netjapsonline.com For instance, some thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci. jst.go.jp The introduction of a chlorine atom to the phenyl group of thiourea derivatives has been noted to enhance antibacterial activity. nih.gov In some cases, N-aryl thiourea derivatives displayed better antibacterial activity compared to their alkyl-substituted counterparts. nih.gov
With respect to Gram-negative bacteria, activity has been observed against species like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. connectjournals.comjapsonline.comscirp.org However, the efficacy against Gram-negative strains can vary. For example, some urea (B33335) and thiourea derivatives of benzoxazole (B165842) showed relatively good inhibitory profiles against E. coli but had no significant activity against P. aeruginosa. tubitak.gov.tr Conversely, other studies have reported thiourea derivatives with notable activity against P. aeruginosa. The presence of electron-withdrawing groups on the aryl ring of thiourea derivatives has been shown to contribute to good antibacterial activity against Gram-negative bacteria. nih.gov
It is also worth noting that the substitution pattern on the phenyl ring plays a crucial role. For example, the addition of trifluoromethyl groups at the meta-position on the phenyl ring of certain carbohydrate-derived thioureas appeared to promote a broad spectrum of activity against various Gram-negative and Gram-positive species. japsonline.com
Table 1: Spectrum of Antibacterial Activity of this compound Analogs
| Bacterial Strain | Gram Type | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Active | researchgate.netconnectjournals.comresearchgate.netjst.go.jp |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | Active | researchgate.netnih.gov |
| Bacillus subtilis | Positive | Active | connectjournals.comresearchgate.netjapsonline.com |
| Micrococcus luteus | Positive | Active | researchgate.netjapsonline.com |
| Escherichia coli | Negative | Active | connectjournals.comjapsonline.comscirp.orgtubitak.gov.tr |
| Pseudomonas aeruginosa | Negative | Active | japsonline.comscirp.org |
| Klebsiella pneumoniae | Negative | Active | japsonline.com |
| Salmonella typhi | Negative | Active | japsonline.com |
| Proteus mirabilis | Negative | Active | researchgate.net |
The antibacterial potency of this compound and its analogs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Several studies have determined the MIC values of these compounds against a range of bacterial pathogens. For instance, certain thiourea derivatives have shown MIC values as low as 2–7 μg/mL against Gram-positive strains, including MRSA. researchgate.net In another study, urea and thiourea derivatives of benzoxazole exhibited an MIC value of 32 μg/mL against E. coli. tubitak.gov.tr
The substitution on the thiourea molecule significantly impacts the MIC. For example, 1-(4-chlorophenyl)-3-ethylthiourea (B1363373) demonstrated an MIC of 250 µg/mL against Staphylococcus aureus and 500 µg/mL against Escherichia coli. A series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives were also tested, with some compounds showing excellent activity against various bacteria. connectjournals.com
Thiourea derivatives incorporating a 2-aminothiazole scaffold have demonstrated MIC values in the range of 2–32 µg/mL against Gram-positive cocci. jst.go.jp In a study on acridine (B1665455) thiosemicarbazides, some derivatives displayed strong antibacterial activity with MIC values of less than 1 µg/mL. researchgate.net
Table 2: MIC Values of Selected this compound Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(4-Sulfapyrimidine phenyl) substituted thiourea | Staphylococcus aureus (MRSA) | 2–7 | researchgate.net |
| Benzoxazole-thiourea derivatives (12a, 12d) | Escherichia coli | 32 | tubitak.gov.tr |
| 1-(4-Chlorophenyl)-3-ethylthiourea | Staphylococcus aureus | 250 | |
| 1-(4-Chlorophenyl)-3-ethylthiourea | Escherichia coli | 500 | |
| 2-Aminothiazole-thiourea derivatives (3, 9) | Gram-positive cocci | 2–32 | jst.go.jp |
| 1-Allyl-3-(4-chlorobenzoyl)thiourea | Staphylococcus aureus (MRSA) | 1000 | nih.gov |
The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. Thiourea derivatives are being investigated for their potential to overcome existing resistance mechanisms. The proposed antibacterial mechanism of action for many thiourea analogs involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
Some studies suggest that thiourea derivatives can be effective against multi-drug-resistant bacteria. For example, the quorum sensing (QS) system in bacteria like P. aeruginosa is a key factor in the development of antibiotic resistance. Certain selenourea (B1239437) and thiourea-containing dihydropyrrol-2-one analogues have been synthesized as LasR antagonists, which can inhibit the las QS system. mdpi.com
The structural modifications of thiourea compounds play a vital role in their ability to combat resistant strains. For instance, the introduction of a trifluoromethyl moiety (–CF3) on the phenyl ring has been observed to be crucial for enhancing the antibacterial activity of synthesized compounds. japsonline.com
Minimum Inhibitory Concentration (MIC) Determinations
Antifungal Activity
In addition to their antibacterial properties, this compound and its analogs have demonstrated significant antifungal activity against a variety of fungal pathogens. researchgate.netnih.gov
Research has shown that these compounds are effective against fungi such as Candida albicans, Aspergillus niger, Fusarium oxysporum, Pyricularia oryzae, and Drechslera oryzae. connectjournals.comresearchgate.netnih.govijcmas.com The antifungal potency is often dependent on the specific chemical structure of the analog.
For example, certain thiourea derivatives have shown high antifungal activity against Candida glabrata and Candida albicans. researchgate.netresearchgate.net In some cases, the introduction of a 4-chlorophenyl group into a thiazole (B1198619) derivative deteriorated antibacterial activity but greatly enhanced the activity against Candida albicans. nih.gov
The mechanism of antifungal action is thought to be similar to the antibacterial mechanism, involving the disruption of essential cellular processes. The presence of a chlorine atom in chloroacetyl thiourea derivatives has been suggested to contribute to higher antifungal activity compared to acetyl or benzoyl groups. conicet.gov.ar
Table 3: Antifungal Activity of this compound Analogs
| Fungal Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Active | connectjournals.comresearchgate.netijcmas.comnih.gov |
| Aspergillus niger | Active | connectjournals.comijcmas.com |
| Fusarium oxysporum | Active | ijcmas.com |
| Candida glabrata | Active | researchgate.netresearchgate.net |
| Pyricularia oryzae | Active | nih.gov |
| Drechslera oryzae | Active | nih.gov |
| Physalospora piricola | Active | mdpi.comnih.gov |
| Cercospora arachidicola | Active | mdpi.comnih.gov |
| Alternaria solani | Active | mdpi.comnih.gov |
Antiviral Activity
The antiviral potential of this compound and its derivatives has been explored against a range of viruses. researchgate.net Studies have indicated that these compounds can exhibit activity against both DNA and RNA viruses. jst.go.jp
Specifically, some thiourea derivatives have been evaluated for their activity against Human Immunodeficiency Virus (HIV). jst.go.jp For instance, certain thiourea derivatives incorporating a 2-aminothiazole scaffold showed activity against HIV-1. jst.go.jp
Furthermore, research has investigated the efficacy of these compounds against other significant human pathogens. One study reported that a particular thiourea derivative displayed activity against Coxsackievirus type B5. jst.go.jp Another area of investigation has been the activity against the Tobacco Mosaic Virus (TMV), where some sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety showed a certain degree of anti-TMV activity. nih.gov The antiviral activity is often linked to the specific substitutions on the thiourea core structure. nih.gov
Table 4: Antiviral Activity of this compound Analogs
| Virus | Activity | Reference |
|---|---|---|
| Human Immunodeficiency Virus type 1 (HIV-1) | Active | jst.go.jp |
| Coxsackievirus type B5 | Active | jst.go.jp |
| Tobacco Mosaic Virus (TMV) | Active | nih.gov |
| Hepatitis C Virus (HCV) | Active | mdpi.com |
Inhibition of Viral Replication
Thiourea derivatives, including those with a 4-chlorophenyl moiety, have been identified as potential antiviral agents. Research has shown that these compounds can interfere with viral life cycles, thereby inhibiting their replication.
Derivatives of this compound have been investigated for their ability to inhibit a variety of DNA and RNA viruses. For instance, certain 2-aminothiazole-based thiourea derivatives have demonstrated activity against viruses such as Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus B5. jst.go.jp One particular derivative, 3,5-diamino-N-benzoyl-1H-pyrazole-4-(4-chloro-phenyl)carbothioamide, has been identified as an inhibitor of HIV-1 replication. nih.gov This compound was found to inhibit both the ribonuclease H (RNase H) and RNA-dependent DNA polymerase (RDDP) activities of the HIV-1 reverse transcriptase enzyme. nih.gov
Furthermore, compounds containing a 4-chlorophenyl group have been evaluated for their inhibitory effects on other viruses. For example, a derivative, 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfinamide, showed a 42% inhibition of the tobacco mosaic virus. nih.gov Additionally, 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a related heterocyclic compound, has been assessed for its potential to inhibit viral replication.
The antiviral mechanism of these compounds is often linked to their ability to interact with viral enzymes. Docking studies have suggested that thiourea derivatives can bind to the active sites of viral proteins, such as the helicase enzyme of the tobacco mosaic virus, through interactions like hydrogen bonding. researchgate.net
Anticancer and Cytotoxic Activities
Thiourea derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies highlighting their anticancer and cytotoxic properties. mdpi.com The presence of a 4-chlorophenyl group is often associated with enhanced activity.
A primary mechanism through which this compound analogs exert their anticancer effects is by inhibiting the proliferation of cancer cells. These compounds have demonstrated the ability to arrest the growth of various cancer cell lines.
For example, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com Similarly, sorafenib (B1663141) derivatives incorporating a 1-(4-chloro-3-trifluoromethylphenyl)thiourea structure have shown potent inhibitory activity against several human cancer cell lines, including colon, breast, and prostate cancer, as well as mouse melanoma. sioc-journal.cn In some cases, these derivatives exhibited greater potency than the established anticancer drug sorafenib. sioc-journal.cn
The introduction of specific substituents on the thiourea scaffold plays a crucial role in determining the antiproliferative efficacy. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly potent cytotoxic agent against various cancer cell lines. biointerfaceresearch.com
Beyond inhibiting cell proliferation, this compound analogs can induce programmed cell death, or apoptosis, in cancer cells. ambeed.com This is a critical mechanism for eliminating malignant cells.
Studies have shown that certain thiourea derivatives can trigger apoptosis through various cellular pathways. For instance, a hybrid compound containing a p-chlorophenylurea moiety was found to induce apoptosis in hepatocellular carcinoma cells through a caspase-independent pathway. nih.gov Flow cytometry analysis has been a key tool in confirming the pro-apoptotic effects of these compounds. nih.govnih.gov
Research on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives revealed that compounds with 3,4-dichloro and 4-CF3-phenyl substituents were potent inducers of late apoptosis in colon and leukemia cancer cell lines. nih.gov The ability of these compounds to induce apoptosis selectively in cancer cells while having a lower impact on normal cells is a significant area of investigation. nih.gov
The cytotoxic activity of this compound and its analogs has been evaluated against a panel of specific cancer cell lines, demonstrating a broad spectrum of action.
One study investigated a series of 3-(trifluoromethyl)phenylthiourea derivatives and found that those with dihalogenophenyl and para-substituted moieties were particularly active against human colon cancer (SW480 and SW620), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K562) cell lines. mdpi.com The 3,4-dichlorophenylthiourea derivative exhibited a particularly low IC50 value of 1.5 µM against the SW620 cell line. mdpi.com
Another study focusing on ureido and thioureido conjugated hydrazone derivatives identified two compounds with a chlorophenylurea group that showed potent anticancer effects against HT-29 human colon carcinoma and HepG2 hepatocarcinoma cell lines, with IC50 values in the low micromolar range. nih.gov The data from these studies are often presented in tables to compare the efficacy of different derivatives.
Table 1: Cytotoxic Activity of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 mdpi.com |
| This compound analog | SW620 (metastatic colon cancer) | 7.6 mdpi.com |
| Hydrazone derivative with p-chlorophenylurea | HepG2 (hepatocarcinoma) | 2.22 nih.gov |
Induction of Apoptosis
Enzyme Inhibition Studies
The biological activities of this compound and its derivatives are often mediated by their ability to inhibit specific enzymes.
A significant area of research has been the investigation of this compound analogs as inhibitors of the enzyme urease. Urease is implicated in various pathological conditions, including those caused by Helicobacter pylori.
Numerous studies have synthesized and evaluated thiourea derivatives for their urease inhibitory potential. nih.gov A series of 1-(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated excellent urease inhibitory activity, with some analogs being many folds more active than the standard inhibitor, thiourea. nih.gov
Similarly, 1-(4-chlorophenyl)-3-palmitoylthiourea exhibited potent inhibitory activity against jack bean urease, with an IC50 value of 0.0170 µM. nih.govthieme-connect.com Kinetic studies revealed a noncompetitive mode of inhibition for this compound. nih.govthieme-connect.com Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the active site of the urease enzyme. nih.govthieme-connect.com
Table 2: Urease Inhibitory Activity of this compound Analogs
| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-palmitoylthiourea | 0.0170 thieme-connect.com | 4.720 thieme-connect.com |
| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivative | 0.32 nih.gov | 21.25 nih.gov |
Mechanism of Urease Inhibition (e.g., binding to nickel ions, mobile flap obstruction)
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical serine hydrolase enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Various thiourea derivatives have been investigated for their anticholinesterase activity. mdpi.commdpi.com
While data for this compound itself is limited, studies on closely related analogs highlight the potential of this structural class. For example, 1-(4-chlorophenyl)-3-phenylthiourea was among a series of compounds tested for cholinesterase inhibition, although its specific IC₅₀ was not detailed in the available results. nih.govmdpi.com More complex molecules incorporating the this compound moiety have shown significant activity. A coumarylthiazole derivative, 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea , was identified as a potent inhibitor of AChE with an IC₅₀ value of 4.58 µM. nih.gov Additionally, a series of novel thiourea derivatives based on sulfaclozine (B1681779), which included a 4-chlorophenyl substituted compound, demonstrated better inhibitory activity against BChE than the standard drug galantamine. dergipark.org.tr
| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard Inhibitor |
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) | AChE | 4.58 | Galantamine |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide series | BChE | Good activity* | Galantamine |
*Specific IC₅₀ value not provided, but activity was reported as superior to the standard. dergipark.org.tr
α-Glucosidase Inhibition
α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simple sugars. Inhibiting this enzyme can delay glucose absorption, making it a valuable target for managing type 2 diabetes. researchgate.net Thiourea derivatives have emerged as a promising class of α-glucosidase inhibitors. mdpi.comnih.gov
Research into pyrazoline-linked acyl thiourea pharmacophores has shown that these compounds possess α-glucosidase inhibitory potential. rsc.org Specifically, a derivative incorporating a 4-chlorophenyl group, N-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methyl-N-(4-methylbenzoyl)benzamide , displayed moderate activity with an IC₅₀ value of 80.6 µM. rsc.org Another study focusing on thiourea derivatives of sulfaclozine also identified compounds with α-glucosidase inhibitory activity, though specific data for the chlorophenyl analog was not singled out. researchgate.netdergipark.org.tr These findings suggest that the this compound scaffold can be incorporated into larger molecules to achieve effective α-glucosidase inhibition.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |
| N-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methyl-N-(4-methylbenzoyl)benzamide (5c) | α-Glucosidase | 80.6 | Acarbose | N/A |
Anti-inflammatory Properties
Thiourea derivatives have been recognized for their anti-inflammatory potential. mdpi.com Inflammation is a complex biological response involving various enzymes and signaling molecules, such as cyclooxygenases (COX), lipoxygenases (LOX), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Studies have shown that conjugating thiourea derivatives with known anti-inflammatory drugs can enhance their activity. For instance, thiourea derivatives of naproxen (B1676952) that incorporate 4-chloroaniline (B138754) have demonstrated significant anti-inflammatory effects, showing a greater reduction in paw edema in animal models compared to naproxen alone. mdpi.com The mechanism for these effects is often linked to the inhibition of key inflammatory mediators. Some thiourea derivatives have been found to be potent inhibitors of 5-lipoxygenase (5-LOX) and to reduce the production of TNF-α and IL-6, highlighting their potential as promising anti-inflammatory agents. mdpi.comnih.govresearchgate.net
Other Reported Biological Activities
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Thiourea derivatives have been evaluated for their ability to scavenge these reactive species. mdpi.com The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. mdpi.comresearchgate.net
Studies on N-(p-Chlorophenyl)-N'-Benzoyl Thiourea have reported antioxidant activity, with some derivatives showing IC₅₀ values around 190 µg/mL in DPPH assays. researchgate.net More significantly, a complex molecule containing the this compound structure, 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) , was found to have a potent ABTS cation radical scavenging ability with an IC₅₀ of 1.64 µM, which was substantially better than the standard antioxidant, quercetin. nih.gov Furthermore, research on 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated strong antioxidant activity against both ABTS and DPPH free radicals. mdpi.com
| Compound | Assay | IC₅₀ Value (µM) | Standard |
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) | ABTS | 1.64 | Quercetin |
| N-(p-Chlorophenyl)-N'-Benzoyl Thiourea derivative | DPPH | ~485* | - |
*Calculated from reported 189.75 µg/mL and MW of 390.28 g/mol for a related compound. researchgate.net
Anticonvulsant Activity of Related Compounds
Thiourea derivatives have been identified as a structurally novel class of compounds with potential anticonvulsant properties. jrespharm.comjrespharm.com Research into this area has led to the synthesis and evaluation of various analogs to identify potent candidates for managing seizures. jrespharm.comijpmr.org
A study involving the synthesis of twelve new thiourea derivatives, prepared by reacting 4-aminophenylacetic acid with substituted isothiocyanates, tested their anticonvulsant activity in mice using pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure tests. jrespharm.com Among the synthesized compounds, (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid (compound 1b ) demonstrated notable activity. jrespharm.com In the PTZ model, which is considered a simulation for petit mal seizures, compound 1b was more effective than analogs bearing 4-fluoro, 4-nitro, 4-methoxy, 4-methylsulfanyl, 4-trifluoromethyl, and 4-trifluoromethoxy groups on the phenyl ring. jrespharm.comjrespharm.com This compound was observed to increase the convulsive threshold and the survival rate of the test subjects. jrespharm.comjrespharm.com
Another study synthesized a series of N-Substituted Thiourea derivatives and screened them for anti-convulsant activity using the Maximal electroshock seizure (MES) test. ijpmr.org The results indicated that one of the derivatives, T1, was 100% effective and the most active compound. ijpmr.org This highlights the potential of thiourea derivatives as a source for developing new anticonvulsant drugs. ijpmr.org
Furthermore, research on thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety revealed anticonvulsant potential. researchgate.net Compounds with 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl substituents on the thiourea pharmacophore were found to increase the survival rate in the PTZ model, suggesting therapeutic potential in petit mal seizures. researchgate.net Specifically, the compound N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N'-(4-chlorophenyl) thiourea was among the active compounds. researchgate.net
The anticonvulsant activity of these compounds is often evaluated by their ability to protect against seizures induced by chemical convulsants or electrical stimulation. jrespharm.comijpmr.org For instance, the MES test is a standard method for predicting protection against generalized seizures. ijpmr.org
Table 1: Anticonvulsant Activity of Selected Thiourea Derivatives
| Compound | Test Model | Observation | Reference |
| (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid | PTZ | Increased convulsive threshold and survival rate. More active than other substituted phenyl analogs. | jrespharm.comjrespharm.com |
| N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N'-(4-chlorophenyl) thiourea | PTZ | Increased survival rate. | researchgate.net |
| Thiourea derivative T1 | MES | Showed 100% effectiveness and was the most active compound tested in the series. | ijpmr.org |
Antithyroidal Activity
Thiourea and its derivatives are known to exhibit a range of biological activities, including antithyroidal effects. nih.govmdpi.com These compounds, often referred to as thionamides, are a cornerstone in the management of hyperthyroidism. saegre.org.ar The primary mechanism of action of thiourea-based antithyroid drugs is the inhibition of thyroid hormone synthesis. saegre.org.ardrugbank.com
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process that occurs in the thyroid gland and involves the enzyme thyroid peroxidase (TPO). drugbank.comnih.gov TPO catalyzes the iodination of tyrosine residues on the protein thyroglobulin. saegre.org.ardrugbank.com Thiourea derivatives, including propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), act as potent inhibitors of TPO. drugbank.comnih.gov They are actively concentrated by the thyroid gland. saegre.org.aracs.org
The inhibitory action is believed to occur through several mechanisms. The thiourea compounds can act as alternative substrates for TPO, competing with tyrosine and diverting the oxidized iodide away from hormone synthesis. saegre.org.ar This prevents the incorporation of iodine into thyroglobulin. drugbank.com Additionally, these drugs can inhibit the coupling of iodotyrosine residues to form T3 and T4. saegre.org.ar The potency of this inhibition can be influenced by the concentration of iodide. nih.gov
Some thiourea derivatives, like propylthiouracil, also exhibit an additional mechanism of action by inhibiting the peripheral conversion of T4 to the more potent T3. saegre.org.ardrugbank.com This is achieved by inhibiting the selenoenzyme iodothyronine deiodinase. acs.org
The antithyroid activity of these compounds is related to their chemical structure, specifically the thioureylene moiety. saegre.org.arnih.gov Studies have shown a correlation between the electron-donating power of the compound and its antithyroid activity. nih.gov
Table 2: Mechanism of Antithyroidal Activity of Thiourea Derivatives
| Mechanism | Description | Key Molecules Involved | Reference |
| Inhibition of Thyroid Peroxidase (TPO) | Thiourea derivatives compete with tyrosine residues for iodination, thus inhibiting the synthesis of thyroid hormones. | Thyroid Peroxidase (TPO), Iodide, Thyroglobulin | saegre.org.ardrugbank.comnih.gov |
| Inhibition of Iodide Oxidation | Prevents the conversion of iodide to iodine, a necessary step for hormone synthesis. | Thyroid Peroxidase (TPO) | drugbank.comnih.gov |
| Inhibition of Iodotyrosine Coupling | Prevents the coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) to form T3 and T4. | Thyroid Peroxidase (TPO) | saegre.org.ar |
| Peripheral T4 to T3 Conversion Inhibition | Some derivatives, like propylthiouracil, inhibit the deiodinase enzyme responsible for converting T4 to the more active T3 in peripheral tissues. | Iodothyronine deiodinase | saegre.org.ardrugbank.comacs.org |
Mechanistic Insights into the Biological Action of 1 4 Chlorophenyl Thiourea
Molecular Targets and Pathways
The biological activity of 1-(4-chlorophenyl)thiourea and its derivatives stems from their interaction with various molecular targets, leading to the modulation of critical cellular pathways. Research has identified several enzymes and proteins as potential targets, implicating these compounds in diverse therapeutic areas, including anticancer and antimicrobial applications.
One of the prominent targets for thiourea (B124793) derivatives is urease . A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, which share a similar structural motif, demonstrated excellent urease inhibitory activity, with some analogs being many folds more active than the standard inhibitor, thiourea. nih.gov This suggests that the this compound scaffold is a potent pharmacophore for targeting urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.
In the context of cancer, derivatives of this compound have been investigated for their effects on key signaling pathways. Thiourea compounds are known to target molecular pathways involved in cancer progression by limiting angiogenesis and altering cell signaling. researchgate.net Specific molecular targets for related thiourea structures include:
Epidermal Growth Factor Receptor (EGFR) : N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative, has been identified to target EGFR. jppres.com Another derivative, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, exerts cytotoxic effects on the MCF-7 breast cancer cell line by inhibiting both EGFR and HER-2. jppres.com
Protein Kinases : Thiourea derivatives have been investigated as potential inhibitors of protein kinases involved in tumor multidrug resistance, such as AKT2, mTOR, and VEGFR1. researchgate.net
Indoleamine 2,3-dioxygenase (IDO1) : While not the exact compound, a structure-activity relationship (SAR) study starting from a related hit compound led to a potent IDO1 inhibitor featuring a thiourea moiety, highlighting the role of this functional group in targeting the enzyme. nih.gov
Cyclin-Dependent Kinases (CDKs) : Pyrrolizine derivatives bearing thiourea moieties have shown potent inhibitory activity against CDK-2, a key regulator of the cell cycle. nih.gov
Additionally, studies have explored the interaction of thiourea derivatives with DNA . Molecular docking and electrochemical studies have shown that certain heterocyclic thiourea compounds can bind to DNA, primarily through electrostatic interactions and minor groove binding, suggesting a potential mechanism of action involving the disruption of DNA-related processes. tandfonline.comsciety.org
The antimicrobial activity of thiourea derivatives has also been linked to specific targets. For instance, 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is reported to inhibit penicillin-binding protein 2a (PBP2a), which is crucial for bacterial cell wall synthesis, particularly in resistant strains like Staphylococcus aureus. vulcanchem.com
Table 1: Selected Molecular Targets of this compound and Related Derivatives
| Target Enzyme/Protein | Biological Process | Compound Class/Derivative | Reference |
|---|---|---|---|
| Urease | Bacterial survival (e.g., H. pylori) | 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazides | nih.gov |
| EGFR / HER-2 | Cancer cell proliferation | N-benzoyl-N'-phenylthiourea derivatives | jppres.com |
| Protein Kinases (AKT2, mTOR, VEGFR1) | Tumor multidrug resistance | Naproxen-thiourea derivatives | researchgate.net |
| IDO1 | Immune evasion in cancer | Imidazothiazole-thiourea derivatives | nih.gov |
| CDK-2 | Cell cycle regulation | Pyrrolizine-thiourea derivatives | nih.gov |
| Penicillin-binding protein 2a (PBP2a) | Bacterial cell wall synthesis | Indole-substituted thioureas | vulcanchem.com |
| DNA | DNA replication/transcription | Heterocyclic thiourea derivatives | tandfonline.comsciety.org |
Binding Modes and Interactions (from docking studies)
Molecular docking studies have provided significant insights into how this compound and its analogs interact with their biological targets at the molecular level. These in silico analyses reveal the specific binding modes, key amino acid residues, and the nature of the intermolecular forces that stabilize the ligand-protein complex.
Urease Inhibition: Docking studies of urease inhibitors revealed that the thiourea core is essential for activity. nih.gov In silico analysis of amantadine-thiourea conjugates as urease inhibitors showed that potent compounds fit well into the binding site of the enzyme. For example, one of the most active compounds formed two hydrogen bonds with the amino acid residue VAL391. mdpi.com
Kinase Inhibition: In studies of thiourea derivatives of naproxen (B1676952) targeting protein kinases, docking simulations identified key interactions. For instance, derivatives docked into the active site of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a target for anti-angiogenic therapy. researchgate.net Similarly, docking of N-(4-t-butylbenzoyl)-N'-phenylthiourea into the EGFR receptor predicted cytotoxic activity. jppres.com Docking of pyrrolizine-thiourea compounds into the active site of CDK-2 showed a nice fit, rationalizing their potent inhibitory activity. nih.gov
DNA Interaction: Molecular docking of a novel pyrimidinethione (PT) compound, synthesized using thiourea, showed a strong binding interaction with DNA, with a calculated binding free energy of -8.12 kcal/mol. sciety.org The analysis suggested that the interaction occurs via electrostatic forces and binding within the minor groove of the DNA helix. sciety.org
IDO1 Inhibition: X-ray cocrystal structure analysis of a potent thiourea-containing IDO1 inhibitor revealed a unique binding mechanism. The high potency was attributed to a sulfur-aromatic interaction network formed by the thiourea moiety with phenylalanine residues F163 and F226 in the enzyme's active site. nih.gov
General Interaction Patterns: Across different targets, the thiourea moiety is a critical pharmacophoric element, frequently participating in hydrogen bonding. The sulfur and nitrogen atoms of the thiourea core act as hydrogen bond acceptors and donors, respectively. For example, intermolecular N–H⋯S hydrogen bonds are commonly observed, often linking molecules into dimers. nih.gov In some structures, an intramolecular N—H⋯O hydrogen bond can also stabilize the molecular conformation. nih.gov The 4-chlorophenyl group typically engages in hydrophobic and electronic interactions within the binding pocket, enhancing lipophilicity and target engagement. vulcanchem.com
Table 2: Summary of Docking Interactions for Thiourea Derivatives
| Compound Class | Target | Key Interactions | Interacting Residues (if specified) | Reference |
|---|---|---|---|---|
| Amantadine-thiourea conjugates | Urease | Hydrogen bonds | VAL391 | mdpi.com |
| Imidazothiazole-thioureas | IDO1 | Sulfur-aromatic interactions | F163, F226 | nih.gov |
| Pyrimidinethione | DNA | Electrostatic interactions, minor groove binding | Not applicable | sciety.org |
| Acylthioureas | General | Intermolecular N–H⋯S hydrogen bonds, Intramolecular N—H⋯O hydrogen bonds | Not applicable | nih.gov |
Role of Structural Features in Activity (SAR)
Structure-activity relationship (SAR) studies on this compound and its derivatives have elucidated the importance of specific structural features for their biological activity. These studies typically involve synthesizing a series of analogs with systematic modifications to identify key pharmacophoric elements.
The Thiourea Core: The thiourea linkage (–NH–C(=S)–NH–) is consistently identified as essential for biological activity. It provides a rigid structural scaffold and, crucially, its hydrogen-bonding capacity allows it to anchor the molecule within the active site of target enzymes like urease and kinases. nih.govvulcanchem.com The ability of the sulfur atom to engage in unique sulfur-aromatic interactions further enhances binding affinity, as seen with IDO1 inhibitors. nih.gov
The 4-Chlorophenyl Group: The presence and position of the chlorine substituent on the phenyl ring are critical. The 4-chloro substituent generally enhances the biological activity of thiourea derivatives. This is attributed to several factors:
Increased Lipophilicity : The chlorine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target. vulcanchem.com
Metabolic Stability : Halogen substitution can increase metabolic stability. vulcanchem.com
Electronic Effects : The electron-withdrawing nature of chlorine influences the electronic properties of the aromatic ring, affecting its interactions with the target protein. In SAR studies of urease inhibitors, the position of substituents on the aryl ring was found to be highly important for potent activity, often more so than the nature (electron-donating or -withdrawing) of the substituent itself. nih.gov For example, a 2-chlorophenyl substitution on an amantadine-thiourea scaffold resulted in one of the most efficient urease inhibitors in its series. mdpi.com
Substitutions on the Second Nitrogen: Modifications at the other nitrogen atom of the thiourea moiety significantly impact both potency and target selectivity.
In a series of urease inhibitors, attaching different substituted aryl rings to the thiosemicarbazide (B42300) core, which is related to thiourea, led to a wide range of inhibitory potencies (IC₅₀ values from 0.32 to 25.13 µM). nih.gov
For anticancer activity, the introduction of an indole (B1671886) moiety was shown to enhance DNA intercalation, while the chlorophenyl group promoted mitochondrial membrane disruption. vulcanchem.com Adding a methyl group to the indole ring could modulate target selectivity through steric effects. vulcanchem.com
Replacing the chlorine atom on the phenyl ring with fluorine resulted in a 2.5-fold increase in the IC₅₀ value (lower potency) against the MCF-7 cancer cell line. vulcanchem.com
These findings underscore that the biological activity of this compound derivatives is a finely tuned interplay between the thiourea core, the chlorophenyl group, and the substituent on the second nitrogen atom.
Metabolic Pathways and Biotransformation (if reported)
Information on the specific metabolic pathways of this compound is limited. However, studies on closely related analogs provide strong indications of its likely biotransformation routes.
A study investigating the in vivo metabolism in rats of N-(4-chlorophenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thiourea, a structurally similar compound, identified a key metabolic pathway. researchgate.net Using high-performance liquid chromatography (HPLC), researchers detected the presence of the unchanged parent compound and an N-dealkylation metabolite, N-(4-chlorophenyl)-N'-(3,5-dimethylpyrazole-4-yl)thiourea , in the plasma of the rats. researchgate.net This indicates that a primary biotransformation step involves the enzymatic removal of a methyl group from the pyrazole (B372694) ring.
This finding suggests that if the second nitrogen of the this compound core is substituted with an N-alkyl group, N-dealkylation is a probable metabolic pathway. The metabolism of thiourea compounds can also potentially involve oxidation of the sulfur atom to form sulfoxides or sulfones, or reduction of the thiourea moiety, although these pathways have been described more generally for chemical reactions rather than confirmed as biological biotransformations for this specific compound.
Future Directions and Research Opportunities
Rational Design of Novel 1-(4-Chlorophenyl)thiourea Analogs with Enhanced Potency and Selectivity
The future of this compound in medicinal chemistry hinges on the rational design of new analogs. The existing body of research shows that the biological activity of thiourea (B124793) derivatives can be significantly modulated by altering the substitution patterns on the phenyl ring and the terminal nitrogen atom. Systematic investigations into these structure-activity relationships (SAR) are a key research trend, providing a roadmap for designing compounds with improved efficacy and target selectivity.
For instance, studies have shown that introducing different functional groups can enhance specific biological activities. Halogenated phenyl groups, trifluoromethyl groups, and nitro groups have been incorporated into thiourea scaffolds to create derivatives with potent anticancer activity. nih.govnih.gov The introduction of a furan-2-ylmethyl group at the N3 position has also been explored. Research into N-(biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea and its analogs further highlights the potential for creating complex hybrid compounds with unique properties. conicet.gov.ar
Future design strategies will likely employ computational modeling and docking studies to predict the binding affinities of novel analogs to specific biological targets, such as enzymes or protein receptors. nih.gov This in-silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. The goal is to develop derivatives that not only exhibit greater potency but also possess higher selectivity for cancer cells or microbial pathogens, thereby minimizing potential off-target effects.
Table 1: Examples of this compound Analogs and Their Investigated Properties
| Derivative Name | Structural Modification | Investigated Application/Property | Reference(s) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-ethylthiourea (B1363373) | Ethyl group substitution at N3 | Antimicrobial, Anticancer (Enzyme Inhibition) | |
| 1-(4-Chlorophenyl)-3-dodecanoylthiourea | Dodecanoyl group substitution | Non-ionic surfactant | ias.ac.inresearchgate.net |
| 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea | 2-thienylcarbonyl group substitution | Anticancer, Antifungal, Antibacterial | nih.gov |
| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | 4-fluorobenzamide group substitution | Anticancer (Prostate and Liver Cancer) | tjnpr.org |
| N-(biphenyl-4-carbonyl)-N'-(4-chlorophenyl)thiourea | Biphenyl-4-carbonyl group substitution | Multipurpose ligand for complexation | conicet.gov.ar |
| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | Adamantyl group substitution | Potential Bioactivity | researchgate.net |
Exploration of Additional Therapeutic Applications
While significant research has focused on the anticancer and antimicrobial properties of this compound derivatives, the structural versatility of the thiourea scaffold suggests a broader therapeutic potential. nih.govmdpi.comresearchgate.net
Anticancer Activity: Derivatives have shown promise against various cancer cell lines, including metastatic colon cancer, prostate cancer, and lung cancer. nih.govnih.gov Future work will likely involve screening against a wider panel of cancer cell lines and progressing the most potent compounds into more advanced preclinical models. tjnpr.orgdergipark.org.tr
Antimicrobial Activity: Significant activity has been reported against various bacterial and fungal strains. nih.gov Research is expanding to include activity against drug-resistant strains, such as methicillin-resistant S. aureus (MRSA), and to explore anti-biofilm capabilities. tubitak.gov.trjst.go.jp
Antiviral Properties: Preliminary studies have indicated that thiourea derivatives possess antiviral activity. nih.govjst.go.jp This presents a promising avenue for developing novel agents against a range of viruses, an area of critical need in global health.
Enzyme Inhibition: The ability of thiourea derivatives to inhibit enzymes is a key aspect of their biological activity. netascientific.com This has been linked to their anticancer properties and suggests potential applications for other diseases where enzyme dysregulation is a factor, such as Alzheimer's disease (cholinesterase inhibition). nih.gov
Future exploration should include screening programs to test this compound and its analogs against other therapeutic targets, including those for inflammatory, neurodegenerative, and parasitic diseases. researchgate.netdergipark.org.trresearchgate.net
Further Elucidation of Complex Biological Mechanisms
A deeper understanding of how this compound derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Current research has identified several mechanisms of action, but these are often not fully characterized.
Key areas for future investigation include:
Enzyme Inhibition: While compounds are known to inhibit certain enzymes, the precise binding modes and the downstream consequences of this inhibition need further study. nih.gov Identifying the specific kinases, proteases, or other enzymes that are targeted is a priority.
Apoptosis Induction: Some thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.gov Research is needed to delineate the specific apoptotic pathways that are activated (e.g., intrinsic vs. extrinsic pathways) and to identify the key molecular triggers involved.
Protein-Protein Interactions: Investigating the ability of these compounds to disrupt critical protein-protein interactions within cancer cells or pathogens could reveal novel mechanisms of action. For example, the inhibition of K-Ras protein has been identified as a mechanism for some derivatives. nih.gov
Advanced molecular biology techniques, proteomics, and genetic screening can be employed to identify the full range of cellular targets and pathways affected by these compounds, providing a comprehensive picture of their biological activity.
Development of this compound as a Probe for Biological Systems
The inherent properties of the thiourea moiety make it an excellent candidate for development as a chemical probe for studying biological systems. The sulfur atom is a strong ligand, and the N-H groups are effective hydrogen bond donors, allowing these molecules to interact with and detect various analytes. nih.govnih.gov
Thiourea derivatives have already been investigated as fluorescent sensors for the detection of heavy metal ions, such as mercury (Hg²⁺), and various anions in aqueous media. nih.govnih.govmdpi.com The interaction between the thiourea group and the analyte can lead to a measurable change in fluorescence or a color change, enabling "naked-eye" detection. nih.govscholaris.ca
Future research can focus on:
Enhanced Selectivity: Designing derivatives of this compound that are highly selective for specific ions or biomolecules of interest.
Increased Sensitivity: Improving the detection limits of these probes to allow for the sensing of trace amounts of analytes in complex biological samples.
Live-Cell Imaging: Developing fluorescently tagged analogs that can be used to visualize the distribution and dynamics of specific ions or processes within living cells.
By modifying the this compound structure, it is possible to create a new generation of chemical probes for applications in diagnostics, environmental monitoring, and fundamental biological research. netascientific.com
Advanced Material Applications (e.g., Surfactants, Sensors)
Beyond its biological applications, this compound and its derivatives are valuable building blocks for advanced materials. netascientific.com
Surfactants: By attaching a long hydrophobic hydrocarbon chain, such as a dodecanoyl group, to the thiourea scaffold, researchers have synthesized novel non-ionic surfactants. ias.ac.inresearchgate.net The resulting compound, 1-(4-chlorophenyl)-3-dodecanoylthiourea, exhibits a low critical micelle concentration (CMC), suggesting it could be an economical and environmentally friendly option for cleaning and other industrial applications. ias.ac.inresearchgate.net Further research could explore the synthesis of a range of such surfactants with varying chain lengths to optimize their properties for specific uses. google.com.pk
Sensors: The ability of thiourea derivatives to bind anions and cations has been leveraged to create colorimetric sensors. nih.gov For example, nitrophenyl thiourea-modified polymers have been developed for the selective detection of sulfate, fluoride, and acetate (B1210297) anions, which induce a distinct color change from colorless to yellow. nih.gov Future work can expand this concept to create sensor arrays for detecting a wide range of analytes or for incorporation into devices for environmental and industrial quality control. netascientific.commdpi.com
Polymers and Coatings: The compound is also used in the formulation of polymers and coatings, where it can enhance durability and resistance to environmental factors. netascientific.com Exploring the incorporation of this compound into different polymer backbones could lead to new materials with tailored properties for specialized applications.
The electrochemical activity of some derivatives also opens the door for applications in electrochemistry, potentially in the development of novel electrochemical sensors. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via the reaction of 4-chloroaniline with a benzoyl isothiocyanate derivative in acetone under reflux. For example, 2,4-dichlorobenzoyl isothiocyanate reacts with 4-chloroaniline in a 1:1 molar ratio in acetone, followed by acidification (pH 4) to precipitate the product. Recrystallization from methanol–dichloromethane yields pure crystals. Optimization involves adjusting reaction time (1.5–2 hours), solvent polarity, and stoichiometry to improve yield (>75%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups via N–H (3280–3200 cm⁻¹), C=S (1360–1340 cm⁻¹), and aromatic C–H (3055 cm⁻¹) stretching vibrations.
- NMR Spectroscopy : Confirms substitution patterns and hydrogen bonding.
- X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., C=S ~1.68 Å), and intermolecular interactions (e.g., N–H⋯S hydrogen bonds).
Calibration against reference spectra and comparison with computational data (DFT) enhances accuracy .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer : Use a combination of melting point analysis (e.g., 264°C for related derivatives), chromatographic methods (TLC/HPLC), and elemental analysis (C, H, N, S). Cross-validation with spectroscopic data (e.g., absence of unreacted aniline peaks in NMR) ensures purity .
Advanced Research Questions
Q. How do crystallographic software packages like SHELXL resolve structural ambiguities in thiourea derivatives?
- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps include:
- Hydrogen Bonding Analysis : Identification of intramolecular (N–H⋯O) and intermolecular (N–H⋯S) interactions.
- Torsion Angle Calibration : Measures coplanarity of thiourea moieties (e.g., C2–N1–C1–O1 = 9.0°).
- Validation Tools : R-factor analysis (target <0.05) and electron density maps to resolve disorder.
SHELXTL (Bruker AXS) is recommended for small-molecule refinement .
Q. What computational strategies reconcile discrepancies between experimental and theoretical data (e.g., DFT vs. observed bond lengths)?
- Methodological Answer :
- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for accurate geometry optimization.
- Solvent Effects : Include polarizable continuum models (PCM) to mimic experimental conditions.
- Vibrational Frequency Scaling : Apply empirical scaling factors (0.96–0.98) to align DFT-calculated IR frequencies with experimental values.
Discrepancies in C=S bond lengths (~1.68 Å experimental vs. ~1.71 Å DFT) may arise from crystal packing forces .
Q. How can researchers design bioactivity studies for this compound derivatives?
- Methodological Answer :
- Target Selection : Focus on enzymes with thiourea-binding pockets (e.g., serine proteases) or pathogens (e.g., Pyricularia oryzae).
- Assay Design : Use microdilution assays for antifungal activity (MIC values) and molecular docking to predict binding modes.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro, nitro groups) to enhance bioactivity. Prior studies show substituted aryl groups improve antifungal potency .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Dynamic Effects : Assess tautomerism or rotational barriers via variable-temperature NMR.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted isothiocyanate).
- Crystallographic Validation : Compare experimental bond angles with DFT-optimized geometries to identify conformational outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
